Superior Reduction of Human Gingival Inflammation vs. Placebo and No-Rinse Control
In a randomized, placebo-controlled, parallel-group Phase 1 clinical trial (NCT02342691), a once-daily oral rinse containing 1.0 μM BLXA4-me for 28 days resulted in a greater decrease in gingival inflammation compared to placebo rinse and a no-rinse control group [1]. The primary endpoint for efficacy was the change in Modified Gingival Index (MGI).
| Evidence Dimension | Mean change in Modified Gingival Index (MGI) score |
|---|---|
| Target Compound Data | 0.26 GI unit reduction |
| Comparator Or Baseline | Placebo rinse: 0.21 GI unit reduction; No-rinse control: 0.17 GI unit reduction |
| Quantified Difference | BLXA4-me achieved a 23.8% greater reduction than placebo (0.26 vs 0.21) and a 52.9% greater reduction than the no-rinse control (0.26 vs 0.17). |
| Conditions | Phase 1 clinical trial in 127 adults with gingival inflammation; 1.0 μM BLXA4-me oral rinse applied once daily for 28 days. |
Why This Matters
This is the only direct, quantitative, human clinical evidence for an SPM reducing gingival inflammation in a controlled trial, providing a validated benchmark for this indication that no other analog or alternative can claim.
- [1] Hasturk, H., Schulte, F., Martins, M., Sherzai, H., Floros, C., Cugini, M., ... & Van Dyke, T. (2021). Safety and Preliminary Efficacy of a Novel Host-Modulatory Therapy for Reducing Gingival Inflammation. Frontiers in Immunology, 12, 704163. View Source
